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Welcome to the technical support center for researchers, scientists, and drug development

professionals investigating ceftazidime-avibactam (CZA) resistance. This guide is designed to

provide both high-level insights and practical, in-the-lab guidance for troubleshooting common

experimental hurdles and understanding the complex landscape of avibactam resistance.

Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your research in a direct

question-and-answer format. The explanations focus on the underlying causality to empower

your experimental design.

Question 1: My Klebsiella pneumoniae isolate was initially susceptible to CZA, but after

exposure or serial passage, its Minimum Inhibitory Concentration (MIC) has increased

significantly. What is the most probable cause?

Answer: This scenario strongly suggests the in-vitro or in-vivo selection of resistance

mechanisms. The most frequently reported mechanism for this phenomenon in KPC-producing

K. pneumoniae is the emergence of mutations within the β-lactamase gene itself, specifically

blaKPC.[1]

Causality: Avibactam resistance often arises from mutations in the Ω-loop of the KPC

enzyme (e.g., substitutions at positions like D179Y or T243M).[2][3] These mutations alter
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the enzyme's active site. While this change hinders avibactam's ability to bind and inhibit the

enzyme, it often comes at a fitness cost to the bacterium. The mutated KPC enzyme typically

exhibits a reduced ability to hydrolyze carbapenems, often leading to a paradoxical

restoration of susceptibility to drugs like meropenem.[3][4] This "see-saw" effect is a critical

diagnostic clue.

Recommended Action:

Confirm Phenotype: Perform MIC testing on the resistant isolate against both CZA and a

carbapenem (e.g., meropenem). A significant increase in the CZA MIC accompanied by a

≥4-fold decrease in the meropenem MIC is highly indicative of this mechanism.[1][3]

Genotypic Analysis: Sequence the blaKPC gene from both the original (susceptible) and

the evolved (resistant) isolates to identify specific mutations.

Question 2: I have a CZA-resistant Enterobacterales isolate, but sequencing of its

carbapenemase gene (e.g., blaKPC) shows no mutations. What other resistance mechanisms

should I investigate?

Answer: While KPC mutations are a primary driver of acquired CZA resistance, they are not the

only mechanism. If the carbapenemase gene is wild-type, resistance is likely mediated by

factors that prevent the antibiotic from reaching its target in sufficient concentrations. You

should investigate two main possibilities: porin mutations and efflux pump overexpression.[5]

Causality & Mechanisms:

Porin Mutations (Reduced Influx): Gram-negative bacteria rely on outer membrane porins,

like OmpK35 and OmpK36 in K. pneumoniae, to allow entry of hydrophilic drugs like

ceftazidime.[6] Mutations leading to non-functional or truncated porins, or complete loss of

these channels, significantly reduce the drug's periplasmic concentration, thereby

elevating the MIC.[5][7][8] This mechanism is often found in combination with others.

Efflux Pump Overexpression (Increased Efflux): Upregulation of multi-drug resistance

(MDR) efflux pumps, such as the AcrAB-TolC system, can actively pump ceftazidime out of

the periplasmic space.[9][10] While efflux overexpression alone may only cause a minor

increase in MIC, it can act synergistically with other mechanisms, like porin loss, to

achieve clinically significant resistance.[7][11]
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Increased blaKPC Expression: Resistance can also be driven by an increase in the copy

number of the plasmid carrying the blaKPC gene, leading to hyperproduction of the

enzyme.[5][7]

Recommended Action:

Sequence Porin Genes: Amplify and sequence the major porin genes (e.g., ompK35 and

ompK36 in K. pneumoniae) to look for frameshift mutations, insertions, or deletions.

Perform an Efflux Pump Inhibitor (EPI) Assay: Determine the CZA MIC in the presence

and absence of an EPI like Phenylalanine-arginine β-naphthylamide (PAβN). A four-fold or

greater reduction in MIC in the presence of the inhibitor suggests efflux involvement.[12]

[13]

Gene Expression Analysis: Use quantitative PCR (qPCR) to compare the expression

levels of blaKPC and major efflux pump genes (e.g., acrA) in your resistant isolate against

a susceptible control strain.[9]

Question 3: My isolate is resistant to CZA, and my lab has confirmed it produces a metallo-β-

lactamase (MBL) like NDM or VIM. Is this expected?

Answer: Yes, this is an expected finding. Resistance in this case is due to the inherent

limitations of avibactam's inhibitory spectrum.

Causality: Avibactam is a potent inhibitor of Ambler class A (like KPC), class C (AmpC), and

some class D (like OXA-48) β-lactamases.[14] However, it has no activity against Ambler

class B metallo-β-lactamases (MBLs), which use zinc ions for catalysis.[15] Therefore, any

organism producing an MBL (e.g., NDM, VIM, IMP) will be intrinsically resistant to CZA, as

the ceftazidime component is readily hydrolyzed.[16][17]

Recommended Action:

Confirm MBL Production: Use a phenotypic test like the Modified Carbapenem Inactivation

Method (mCIM) with EDTA (eCIM) or molecular methods (PCR) to confirm the presence of

MBL genes (blaNDM, blaVIM*, etc.).[17]
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Investigate Combination Therapies: For research purposes, a key strategy to overcome

MBL-mediated resistance is the combination of CZA with aztreonam. Aztreonam is stable

to hydrolysis by MBLs but is degraded by ESBLs and KPCs. In this combination,

avibactam protects aztreonam from co-produced serine-β-lactamases, allowing it to

effectively target the MBL-producing organism.[15][18][19]

Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the mechanisms and clinical context

of avibactam resistance.

Q: What are the primary known mechanisms of ceftazidime-avibactam resistance? A:

Avibactam resistance mechanisms can be broadly categorized into four groups:

Enzymatic Target Modification: Mutations in serine-β-lactamase genes, most notably

blaKPC, alter the enzyme structure to prevent avibactam inhibition.[4][20]

Reduced Drug Influx: Loss-of-function mutations in outer membrane porin genes (e.g.,

ompK35/36 in K. pneumoniae, lamB) prevent ceftazidime from entering the cell.[6][8][21]

Increased Drug Efflux: Overexpression of MDR efflux pump systems actively removes

ceftazidime from the periplasm.[9][12]

Enzymatic Bypass: Production of β-lactamases that are not inhibited by avibactam, primarily

metallo-β-lactamases (MBLs).[14][15]

Q: How do mutations in KPC enzymes confer CZA resistance but often restore carbapenem

susceptibility? A: This phenomenon represents an evolutionary trade-off. Mutations in the Ω-

loop of the KPC enzyme, such as D179Y, increase the enzyme's affinity for ceftazidime,

effectively "trapping" it and preventing avibactam from binding efficiently.[4] However, this

same structural change significantly impairs the enzyme's ability to hydrolyze carbapenems,

leading to lower MICs for drugs like meropenem and imipenem.[3]

Q: What is heteroresistance and how does it relate to CZA? A: Heteroresistance is a

phenomenon where a bacterial population, thought to be susceptible, contains a small

subpopulation of resistant cells. In the context of CZA, a susceptible KPC-producing isolate

may contain pre-existing subpopulations with blaKPC mutations.[22] These rare cells can be
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selected for during therapy, leading to the rapid emergence of a fully resistant population and

treatment failure. This underscores the importance of robust susceptibility testing methods that

can detect such subpopulations.[22]

Q: What are the most promising strategies currently being explored to overcome CZA

resistance? A: The most prominent clinical strategy is combination therapy. For MBL-producing

pathogens, the combination of Ceftazidime-Avibactam plus Aztreonam is highly effective in

vitro and in murine models.[15][18] In the drug development pipeline, new β-lactamase

inhibitors with different or broader inhibitory spectra are being developed, such as vaborbactam

and relebactam, which may provide alternatives for some CZA-resistant strains.[19][23][24]

Part 3: Key Experimental Protocols
These protocols provide a starting point for investigating CZA resistance in your laboratory.

Protocol 1: Broth Microdilution for Ceftazidime-
Avibactam MIC Determination
This protocol is the gold-standard method for determining antimicrobial susceptibility.

Preparation: Prepare serial two-fold dilutions of ceftazidime in Cation-Adjusted Mueller-

Hinton Broth (CAMHB). To each dilution, add avibactam at a constant concentration of 4

µg/mL.

Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this

suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well

of a 96-well microtiter plate.

Incubation: Add the prepared inoculum to the wells containing the antibiotic dilutions. Include

a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plate at 35°C

± 2°C for 16-20 hours in ambient air.

Reading: The MIC is the lowest concentration of ceftazidime (in the presence of 4 µg/mL

avibactam) that completely inhibits visible bacterial growth.

Interpretation: Interpret the MIC result according to the latest CLSI or EUCAST breakpoint

guidelines.
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Protocol 2: PCR and Sanger Sequencing of blaKPC
Genes
This workflow identifies mutations responsible for resistance.

DNA Extraction: Extract genomic DNA from both the CZA-susceptible and CZA-resistant

isolates using a commercial kit.

PCR Amplification: Design or use previously validated primers that flank the entire coding

sequence of the blaKPC gene. Perform PCR using a high-fidelity polymerase to amplify the

gene.

Gel Electrophoresis: Run the PCR product on an agarose gel to confirm the amplification of

a product of the correct size.

PCR Product Purification: Purify the amplified DNA fragment from the PCR reaction mixture

to remove primers and dNTPs.

Sanger Sequencing: Send the purified PCR product for bidirectional Sanger sequencing

using the same forward and reverse primers used for amplification.

Sequence Analysis: Align the sequencing results from the resistant isolate to the sequence

from the susceptible (or a reference wild-type) isolate. Identify any nucleotide changes and

translate them to determine the resulting amino acid substitutions.

Protocol 3: Efflux Pump Inhibitor (EPI) Synergy Assay
This assay determines the contribution of efflux pumps to resistance.

MIC Determination (Baseline): Determine the baseline MIC of CZA for your isolate using the

broth microdilution protocol described above.

MIC with Inhibitor: Repeat the MIC determination, but this time, add a sub-inhibitory

concentration of an EPI (e.g., 20 mg/L of PAβN) to every well of the microtiter plate, including

the growth control.
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Analysis: Compare the CZA MIC obtained with the EPI to the baseline CZA MIC. A reduction

of four-fold (2 dilutions) or more is considered significant and indicates that efflux pumps

contribute to the resistance phenotype.[12][13]

Part 4: Data Summaries & Visualizations
Table 1: Common Resistance-Conferring Mutations in
KPC-3 and Their Phenotypic Consequences

KPC-3 Mutation
Effect on
Ceftazidime-
Avibactam MIC

Effect on
Meropenem MIC

Key References

D179Y Significant Increase

Significant Decrease

(Susceptibility often

restored)

[1][3]

T243M
Moderate to

Significant Increase
Moderate Decrease [3]

D179Y/T243M High-Level Increase Significant Decrease [1][3]

V240G Moderate Increase
Variable, often minor

decrease
[25]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. journals.asm.org [journals.asm.org]

2. akjournals.com [akjournals.com]

3. Mutations in blaKPC-3 That Confer Ceftazidime-Avibactam Resistance Encode Novel
KPC-3 Variants That Function as Extended-Spectrum β-Lactamases - PMC
[pmc.ncbi.nlm.nih.gov]

4. journals.asm.org [journals.asm.org]

5. researchgate.net [researchgate.net]

6. Resistance to Ceftazidime-Avibactam in Klebsiella pneumoniae Due to Porin Mutations
and the Increased Expression of KPC-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

7. journals.asm.org [journals.asm.org]

8. Mutations in porin LamB contribute to ceftazidime-avibactam resistance in KPC-producing
Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

9. Mechanisms of ceftazidime/avibactam resistance in drug-naïve bacteraemic
Enterobacterales strains without metallo-beta-lactamase production: Associated with
ceftazidime impedance - PubMed [pubmed.ncbi.nlm.nih.gov]

10. researchgate.net [researchgate.net]

11. Resistance to Ceftazidime/Avibactam, Meropenem/Vaborbactam and
Imipenem/Relebactam in Gram-Negative MDR Bacilli: Molecular Mechanisms and
Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

12. Role of the multi-drug efflux systems on the baseline susceptibility to
ceftazidime/avibactam and ceftolozane/tazobactam in clinical isolates of non-
carbapenemase-producing carbapenem-resistant Pseudomonas aeruginosa - PMC
[pmc.ncbi.nlm.nih.gov]

13. Role of the multi-drug efflux systems on the baseline susceptibility to
ceftazidime/avibactam and ceftolozane/tazobactam in clinical isolates of non-
carbapenemase-producing carbapenem-resistant Pseudomonas aeruginosa - PubMed
[pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b1665839?utm_src=pdf-custom-synthesis
https://journals.asm.org/doi/10.1128/aac.02097-16
https://akjournals.com/view/journals/030/68/4/article-p235.xml
https://pmc.ncbi.nlm.nih.gov/articles/PMC5404534/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5404534/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5404534/
https://journals.asm.org/doi/10.1128/AAC.00890-21
https://www.researchgate.net/publication/316033910_Resistance_to_Ceftazidime-Avibactam_in_Klebsiella_pneumoniae_Due_to_Porin_Mutations_and_the_Increased_Expression_of_KPC-3
https://pubmed.ncbi.nlm.nih.gov/28396547/
https://pubmed.ncbi.nlm.nih.gov/28396547/
https://journals.asm.org/doi/10.1128/aac.00989-17
https://pmc.ncbi.nlm.nih.gov/articles/PMC8567916/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8567916/
https://pubmed.ncbi.nlm.nih.gov/37271474/
https://pubmed.ncbi.nlm.nih.gov/37271474/
https://pubmed.ncbi.nlm.nih.gov/37271474/
https://www.researchgate.net/publication/383541373_Efflux_pump-mediated_resistance_to_new_beta_lactam_antibiotics_in_multidrug-resistant_gram-negative_bacteria
https://pmc.ncbi.nlm.nih.gov/articles/PMC9137602/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9137602/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9137602/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9574371/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9574371/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9574371/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9574371/
https://pubmed.ncbi.nlm.nih.gov/36263116/
https://pubmed.ncbi.nlm.nih.gov/36263116/
https://pubmed.ncbi.nlm.nih.gov/36263116/
https://pubmed.ncbi.nlm.nih.gov/36263116/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665839?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


14. contagionlive.com [contagionlive.com]

15. Aztreonam-avibactam: an option against carbapenem-resistant Enterobacterales with
emerging resistance - PMC [pmc.ncbi.nlm.nih.gov]

16. Investigation of ceftazidime-avibactam susceptibility in clinical isolates of gram-negative
bacteria - PMC [pmc.ncbi.nlm.nih.gov]

17. Ceftazidime-Avibactam resistance in clinical isolates of carbapenem-resistant Klebsiella
pneumoniae: A phenotypic and genotypic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

18. Can Ceftazidime-Avibactam and Aztreonam Overcome β-Lactam Resistance Conferred
by Metallo-β-Lactamases in Enterobacteriaceae? - PubMed [pubmed.ncbi.nlm.nih.gov]

19. mdpi.com [mdpi.com]

20. Evolution of ceftazidime–avibactam resistance driven by mutations in double-copy
blaKPC-2 to blaKPC-189 during treatment of ST11 carbapenem-resistant Klebsiella
pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

21. tandfonline.com [tandfonline.com]

22. The prevalence and mechanisms of heteroresistance to ceftazidime/avibactam in KPC-
producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

23. Novel Beta-Lactamase Inhibitors: Unlocking Their Potential in Therapy - PubMed
[pubmed.ncbi.nlm.nih.gov]

24. Novel Beta-lactamase Inhibitors: Unlocking Their Potential in Therapy - PMC
[pmc.ncbi.nlm.nih.gov]

25. pubs.acs.org [pubs.acs.org]

To cite this document: BenchChem. [Technical Support Center: Overcoming Avibactam
Resistance in Clinical Isolates]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1665839#overcoming-avibactam-resistance-in-
clinical-isolates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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